N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, making it a valuable candidate for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-ethylpyrazole-3-carboxamide, primarily targets EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine 27 (H3K27). This methylation is a signal for gene repression. By inhibiting EZH2, the compound prevents the methylation of H3K27, leading to the activation of previously repressed genes.
Result of Action
The result of the compound’s action is a change in gene expression in cells where EZH2 is active. This can lead to various effects, depending on the specific genes that are activated. For example, in cancer cells, the activation of certain genes could lead to cell death or the inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused ring system and are studied for their antimicrobial and anticancer properties.
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-2-18-6-3-10(17-18)12(20)15-5-7-19-13(21)11-9(4-8-23-11)16-14(19)22/h3-4,6,8H,2,5,7H2,1H3,(H,15,20)(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHNNWXQNCCRMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.